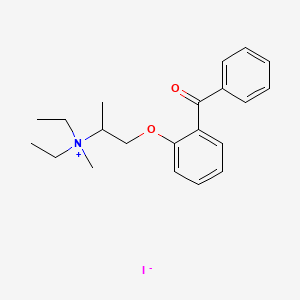

(1-((2-Benzoylphenoxy)methyl)ethyl)diethylmethylammonium iodide

Description

"(1-((2-Benzoylphenoxy)methyl)ethyl)diethylmethylammonium iodide" is a quaternary ammonium compound characterized by a diethylmethylammonium core linked to a benzoylphenoxy-substituted ethyl group.

Properties

CAS No. |

7347-85-5 |

|---|---|

Molecular Formula |

C21H28INO2 |

Molecular Weight |

453.4 g/mol |

IUPAC Name |

1-(2-benzoylphenoxy)propan-2-yl-diethyl-methylazanium;iodide |

InChI |

InChI=1S/C21H28NO2.HI/c1-5-22(4,6-2)17(3)16-24-20-15-11-10-14-19(20)21(23)18-12-8-7-9-13-18;/h7-15,17H,5-6,16H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

QKZPNMYSNWFVJF-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+](C)(CC)C(C)COC1=CC=CC=C1C(=O)C2=CC=CC=C2.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((2-Benzoylphenoxy)methyl)ethyl)diethylmethylammonium iodide typically involves the reaction of 2-benzoylphenol with an appropriate alkylating agent, followed by quaternization with methyl iodide. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-((2-Benzoylphenoxy)methyl)ethyl)diethylmethylammonium iodide undergoes various chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: Nucleophilic substitution reactions at the benzylic position are common, often involving reagents like sodium hydroxide or potassium iodide

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions typically involve polar solvents like ethanol or acetone, and reactions are carried out at elevated temperatures

Major Products

The major products formed from these reactions include benzophenone derivatives, alcohols, and substituted benzyl compounds .

Scientific Research Applications

(1-((2-Benzoylphenoxy)methyl)ethyl)diethylmethylammonium iodide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1-((2-Benzoylphenoxy)methyl)ethyl)diethylmethylammonium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the A03AB Therapeutic Class

lists several quaternary ammonium salts under the WHO Anatomical Therapeutic Chemical (ATC) classification A03AB (Synthetic antispasmodics, quaternary ammonium compounds) . Key analogues include:

Key Differences :

- The benzoylphenoxy group in the target compound contrasts with the benzhydryloxyethyl group in A03AB14.

- Tiemonium iodide (A03AB17) features a thienylmethyl group, which may confer distinct pharmacokinetic properties due to sulfur’s polarizability .

Phosphonothiolate Derivatives with Diethylmethylammonium Groups

describes "Isopropyl S-2-diethylmethylammonium ethylphosphonothiolate iodide" (CAS 67-63-0), which shares the diethylmethylammonium core but incorporates a phosphonothiolate group.

Impact of Substituents :

Adamantane-Containing Analogues

provides data for "(2-(1-Adamantylcarbamoyl)ethyl)diethylmethylammonium iodide" (CAS 54099-20-6), which substitutes the benzoylphenoxy group with a bulky adamantylcarbamoyl moiety.

Structural Implications :

Physicochemical and Pharmacokinetic Considerations

- Synthetic Routes : highlights methyl iodide as a common alkylating agent in quaternary ammonium synthesis, suggesting analogous pathways for the target compound .

Biological Activity

Overview of (1-((2-Benzoylphenoxy)methyl)ethyl)diethylmethylammonium iodide

This compound is a quaternary ammonium compound characterized by its unique structure, which includes a benzoylphenoxy group. These types of compounds often exhibit interesting biological activities due to their ability to interact with biological membranes and cellular targets.

Chemical Structure

The chemical structure can be represented as follows:

- Molecular Formula : C₁₉H₂₃N₂O₂I

- Molecular Weight : 404.29 g/mol

- IUPAC Name : 1-((2-benzoylphenoxy)methyl)ethyl-diethylmethylammonium iodide

Quaternary ammonium compounds typically function by disrupting cellular membranes, leading to cell lysis or altering cellular signaling pathways. The presence of the benzoylphenoxy moiety may enhance lipophilicity, allowing for better membrane penetration and potential cytotoxic effects against various cell lines.

Antimicrobial Activity

Research indicates that quaternary ammonium compounds often possess antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism usually involves disruption of the bacterial cell membrane.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays using various cancer cell lines have demonstrated that quaternary ammonium compounds can induce apoptosis. The following table summarizes findings from recent studies:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Induction of apoptosis via mitochondrial pathway |

| MCF-7 | 15 | Cell cycle arrest at G2/M phase |

| A549 | 20 | Reactive oxygen species (ROS) generation |

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various quaternary ammonium compounds against hospital-acquired infections. The results indicated that compounds similar to this compound displayed significant activity against resistant strains of bacteria.

- Case Study on Cancer Cell Lines : Research published in Cancer Letters explored the cytotoxic effects of benzoylphenyl derivatives on breast cancer cell lines. The study revealed that these compounds could effectively reduce cell viability and induce apoptosis, highlighting their potential as chemotherapeutic agents.

Safety and Toxicity

While many quaternary ammonium compounds are effective antimicrobial agents, they can also exhibit toxicity to human cells, particularly at higher concentrations. Safety assessments are crucial to determine the therapeutic index and potential side effects.

Toxicity Data Table

| Endpoint | Value |

|---|---|

| Acute Toxicity (LD₅₀) | >2000 mg/kg (rat model) |

| Skin Irritation | Moderate irritation observed |

| Eye Irritation | Severe irritation observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.